200-Fold Differential Inhibition of Class I Versus Class II Lysyl-tRNA Synthetases Enables Organism-Specific Research Applications
2-(Aminoethyl)cysteine exhibits a profound and quantifiable selectivity difference between the two evolutionarily distinct forms of lysyl-tRNA synthetase: it inhibits the class II enzyme (LysRS2) 200-fold more potently than the class I enzyme (LysRS1) [1]. This differential selectivity is not observed with native L-lysine, which serves equally as substrate for both enzymes. The Ki values for aminoacylation with 2-(aminoethyl)cysteine were over 180-fold lower (more potent) with LysRS2 than with LysRS1 [2].
| Evidence Dimension | Enzyme inhibition differential (inhibitory potency ratio) |
|---|---|
| Target Compound Data | Inhibits LysRS2 >180-fold more potently than LysRS1; inhibits LysRS1 200-fold less effectively than LysRS2 |
| Comparator Or Baseline | L-Lysine (native substrate): no differential selectivity between LysRS1 and LysRS2; recognized equivalently by both enzyme classes |
| Quantified Difference | 200-fold differential inhibition; >180-fold lower Ki for LysRS2 versus LysRS1 |
| Conditions | In vitro aminoacylation assays with purified LysRS1 (from Borrelia burgdorferi) and LysRS2 (from Escherichia coli); Ki determination via competitive inhibition kinetics |
Why This Matters
This 200-fold differential enables precise experimental discrimination between organisms expressing LysRS1 (most archaea, select bacteria) versus LysRS2 (eukaryotes, most bacteria), and explains why Bacillus subtilis strains engineered to express LysRS1 alone become insensitive to growth inhibition by this compound, a property not shared by any other lysine analog tested [1].
- [1] Jester BC, Levengood JD, Roy H, Ibba M, Devine KM. Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code. Proc Natl Acad Sci USA. 2003;100(24):14351-14356. View Source
- [2] Levengood JD, Ataide SF, Roy H, Ibba M. Divergence in noncognate amino acid recognition between class I and class II lysyl-tRNA synthetases. J Biol Chem. 2004;279(17):17707-17714. View Source
